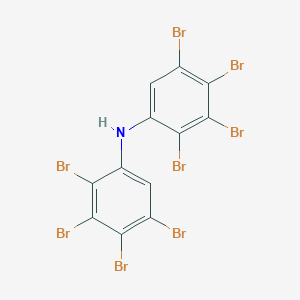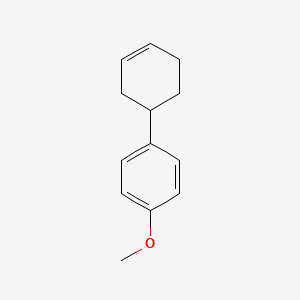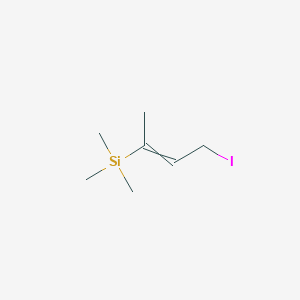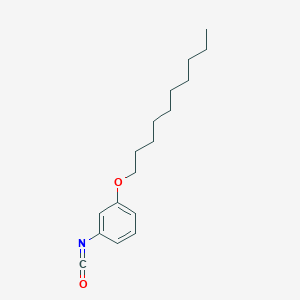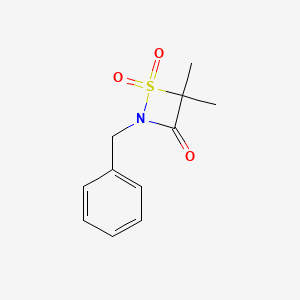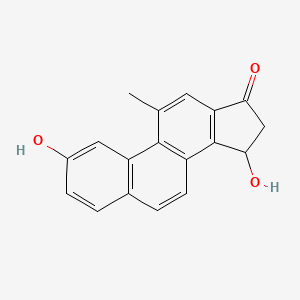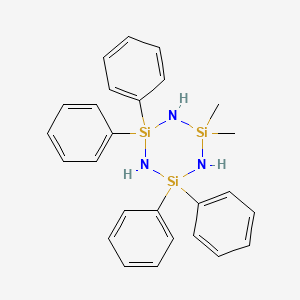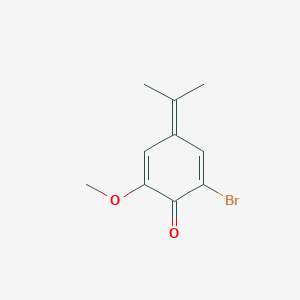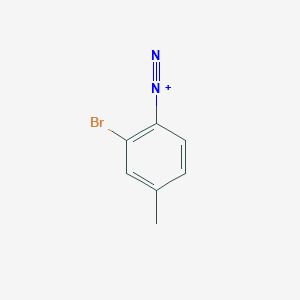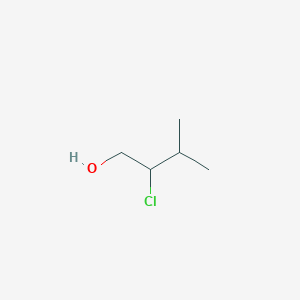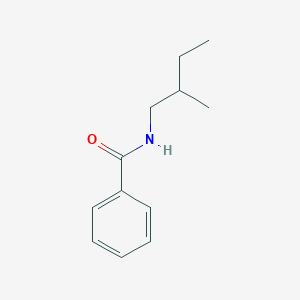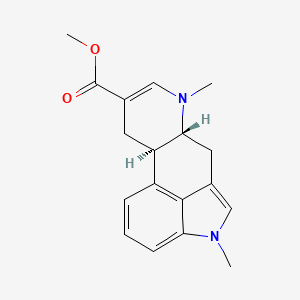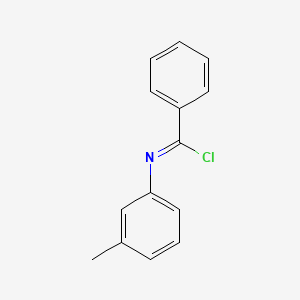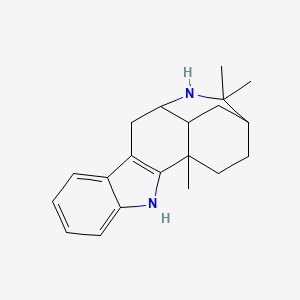
Aristoteline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aristoteline can be isolated from the leaves of Aristotelia chilensis through a series of extraction and purification steps. The process typically involves:
Extraction: Using solvents such as methanol or ethanol to extract the alkaloids from the plant material.
Purification: Employing techniques like column chromatography to isolate this compound from other compounds present in the extract.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the general approach would involve large-scale extraction and purification processes, similar to those used in laboratory settings but optimized for efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Aristoteline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the indole ring structure, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly on the indole ring, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can produce a range of substituted indole compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other indole-alkaloid derivatives.
Biology: Investigated for its effects on cellular processes, particularly in vascular tissues.
Medicine: Noted for its vasodilatory effects, making it a candidate for treating cardiovascular diseases.
Mecanismo De Acción
Aristoteline exerts its effects primarily through the activation of potassium channels and the inhibition of calcium channels in vascular smooth muscle cells. This dual action leads to vasodilation, which can help in managing conditions like hypertension . The compound’s interaction with these ion channels suggests a complex mechanism involving multiple molecular targets and pathways.
Comparación Con Compuestos Similares
Serratoline: Another indole-alkaloid with similar vasodilatory properties.
Hobartinol: Known for its anti-inflammatory and antioxidant activities.
Aristone: Shares structural similarities with aristoteline and exhibits comparable biological activities.
Uniqueness of this compound: this compound stands out due to its potent vasodilatory effects and its dual mechanism of action involving both potassium and calcium channels. This makes it a unique candidate for further research and potential therapeutic applications in cardiovascular medicine .
Propiedades
Número CAS |
57103-59-0 |
|---|---|
Fórmula molecular |
C20H26N2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1,14,14-trimethyl-3,13-diazapentacyclo[13.2.2.02,10.04,9.012,17]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C20H26N2/c1-19(2)12-8-9-20(3)15(10-12)17(22-19)11-14-13-6-4-5-7-16(13)21-18(14)20/h4-7,12,15,17,21-22H,8-11H2,1-3H3 |
Clave InChI |
QYBCOSRUKXCALD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC3(C(C2)C(N1)CC4=C3NC5=CC=CC=C45)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



